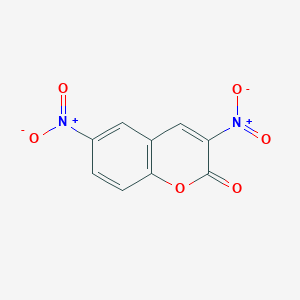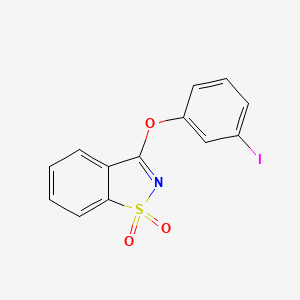
3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is a synthetic organic compound characterized by the presence of an iodophenoxy group attached to a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 3-iodophenol with a suitable leaving group on the benzothiazole ring, such as a halide or sulfonate ester, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially converting it to a less reactive form such as a hydrogen atom.
Substitution: The iodophenoxy group can participate in various substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of the iodophenoxy group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to proteins and enzymes, potentially inhibiting their activity. The benzothiazole ring can interact with nucleic acids, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodophenol: Shares the iodophenoxy group but lacks the benzothiazole ring.
Benzothiazole: Lacks the iodophenoxy group but shares the benzothiazole ring structure.
3-(4-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione: Similar structure but with the iodine atom in a different position on the phenoxy group.
Uniqueness
3-(3-Iodophenoxy)-1lambda6,2-benzothiazole-1,1-dione is unique due to the specific positioning of the iodophenoxy group, which can significantly influence its reactivity and interaction with biological targets. This unique structure allows for distinct applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H8INO3S |
|---|---|
Poids moléculaire |
385.18 g/mol |
Nom IUPAC |
3-(3-iodophenoxy)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H8INO3S/c14-9-4-3-5-10(8-9)18-13-11-6-1-2-7-12(11)19(16,17)15-13/h1-8H |
Clé InChI |
AQWVRFSOXWCZJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


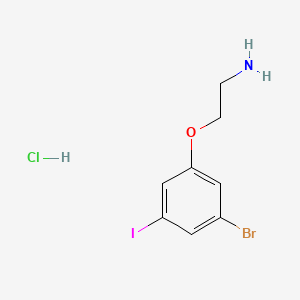

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)
![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
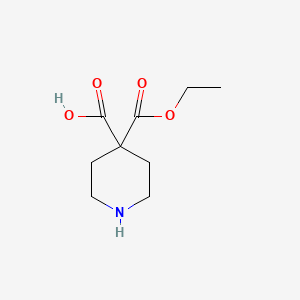
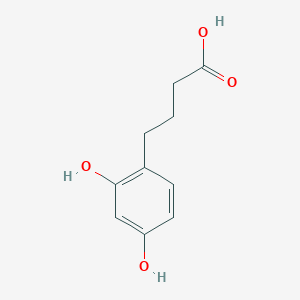
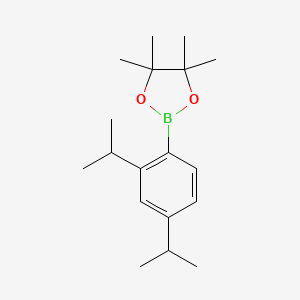


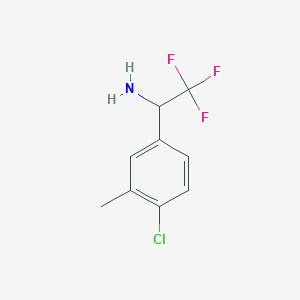
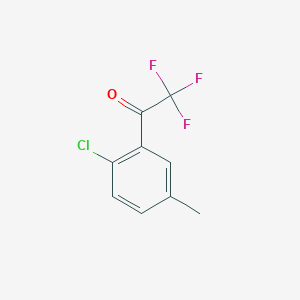
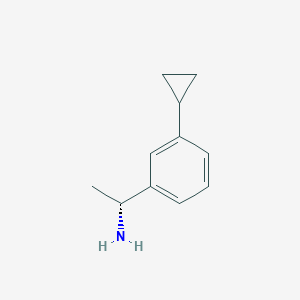
amino}propanoic acid](/img/structure/B13539787.png)
